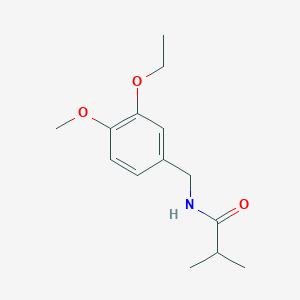
N-(3-ethoxy-4-methoxybenzyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxy-4-methoxybenzyl)-2-methylpropanamide, also known as EMBP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. EMBP belongs to the class of benzamides, which have been widely studied for their therapeutic potential in various diseases.
Mecanismo De Acción
The exact mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-2-methylpropanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. In cancer research, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In inflammation research, this compound has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been found to modulate the activity of various neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In cancer research, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disorder research, this compound has been found to improve cognitive function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-ethoxy-4-methoxybenzyl)-2-methylpropanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its efficacy in some experiments.
Direcciones Futuras
N-(3-ethoxy-4-methoxybenzyl)-2-methylpropanamide has shown promising results in various scientific research areas. Future research should focus on further elucidating the mechanism of action of this compound and exploring its potential therapeutic applications in other diseases. In cancer research, this compound can be studied for its potential use in combination with other anticancer agents. In inflammation research, this compound can be studied for its potential use in the treatment of autoimmune diseases. In neurodegenerative disorder research, this compound can be studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research areas. Its potential pharmacological properties make it an attractive target for further research. This compound has been found to exhibit various biochemical and physiological effects, and its mechanism of action is still being elucidated. Future research should focus on exploring its potential therapeutic applications in other diseases.
Métodos De Síntesis
N-(3-ethoxy-4-methoxybenzyl)-2-methylpropanamide can be synthesized by the reaction of 3-ethoxy-4-methoxybenzyl chloride with 2-methylpropanamide in the presence of a base. The reaction results in the formation of this compound as a white solid with a yield of around 70%. The purity of this compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3-ethoxy-4-methoxybenzyl)-2-methylpropanamide has been studied for its potential pharmacological properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown promising results as an anticancer agent by inhibiting the growth of cancer cells. In inflammation research, this compound has been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been studied for its potential neuroprotective effects.
Propiedades
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-5-18-13-8-11(6-7-12(13)17-4)9-15-14(16)10(2)3/h6-8,10H,5,9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRJTXWFDBPVOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5346537.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5346547.png)

![N-(2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)urea](/img/structure/B5346569.png)
![(4aS*,8aR*)-6-(cyclopropylmethyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5346571.png)
![4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5346579.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5346594.png)

![N-[4-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5346614.png)
![N-isopropyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)acetamide](/img/structure/B5346622.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methylisoxazol-3-yl)methyl]acetamide](/img/structure/B5346625.png)
![ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5346633.png)
![(1R,5S,11aS)-3-(1,3-benzothiazol-2-yl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5346634.png)
![9-imino-12-(2-thienyl)-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5346642.png)